molecular formula C30H21N5O9 B11544184 N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No. B11544184
M. Wt: 595.5 g/mol
InChI Key: LHNRKJRSOHBZKN-FRVUYRCHSA-N
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Description

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a dinitrophenoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dinitrophenoxy Group: This step involves the nitration of phenol followed by etherification with appropriate alkylating agents.

    Formation of the Benzamide Moiety: This is typically done through the reaction of benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.

Uniqueness

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide stands out due to its complex structure, which allows for a wide range of chemical modifications and applications

properties

Molecular Formula

C30H21N5O9

Molecular Weight

595.5 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C30H21N5O9/c36-29(21-6-2-1-3-7-21)32-24(14-19-9-11-27-28(15-19)43-18-42-27)30(37)33-31-17-20-5-4-8-23(13-20)44-26-12-10-22(34(38)39)16-25(26)35(40)41/h1-17H,18H2,(H,32,36)(H,33,37)/b24-14+,31-17+

InChI Key

LHNRKJRSOHBZKN-FRVUYRCHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C5=CC=CC=C5

Origin of Product

United States

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